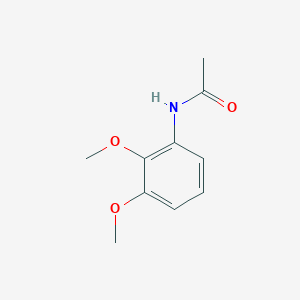

N-(2,3-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-8-5-4-6-9(13-2)10(8)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMPXEQSASRWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374325 | |

| Record name | N-(2,3-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121639-09-6 | |

| Record name | N-(2,3-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121639-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular weight and formula of N-(2,3-dimethoxyphenyl)acetamide

An In-depth Technical Guide to N-(2,3-dimethoxyphenyl)acetamide: Properties, Synthesis, and Analytical Methodologies

Introduction

N-(2,3-dimethoxyphenyl)acetamide is a chemical compound belonging to the class of acetamides. These compounds are characterized by an acetamido group (-NHCOCH₃) attached to a phenyl ring. The specificity of N-(2,3-dimethoxyphenyl)acetamide lies in the substitution pattern of the phenyl ring, where two methoxy groups (-OCH₃) are present at the 2nd and 3rd positions. This structural arrangement influences its physicochemical properties and potential biological activities. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical techniques relevant to N-(2,3-dimethoxyphenyl)acetamide, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The fundamental properties of a compound are critical for its application in research and development. The molecular formula and weight are primary identifiers and are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |

| Molecular Weight | 195.22 g/mol | Calculated[1] |

| IUPAC Name | N-(2,3-dimethoxyphenyl)acetamide |

The molecular formula is derived from the structure, which consists of a benzene ring (C₆), an acetamide group (C₂H₄NO), and two methoxy groups (C₂H₆O₂), with overlapping atoms accounted for. The molecular weight is calculated based on the atomic weights of the constituent elements. Isomers of this compound, such as N-(2,5-dimethoxyphenyl)acetamide, exhibit the same molecular formula and weight, highlighting the importance of substitution patterns in determining a compound's unique properties.[2][3]

Synthesis of N-(2,3-dimethoxyphenyl)acetamide

The synthesis of N-(2,3-dimethoxyphenyl)acetamide can be conceptually approached through the acylation of 2,3-dimethoxyaniline. This is a common and effective method for forming amide bonds.

Synthetic Workflow

Sources

toxicity and safety data sheet (SDS) for N-(2,3-dimethoxyphenyl)acetamide

An In-depth Technical Guide to the Toxicity and Safety of N-(2,3-dimethoxyphenyl)acetamide

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel compounds like N-(2,3-dimethoxyphenyl)acetamide represent both opportunity and a responsibility. As we explore their potential applications, a thorough understanding of their toxicological and safety profiles is not merely a regulatory hurdle but a cornerstone of scientific integrity and ethical research. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the safety of N-(2,3-dimethoxyphenyl)acetamide.

A critical point to underscore is the current absence of a publicly available, comprehensive toxicological dataset specifically for N-(2,3-dimethoxyphenyl)acetamide. Therefore, this document adopts a dual-pronged approach. Firstly, it synthesizes available data from structurally analogous compounds and the broader acetamide class to construct a predictive toxicological profile. Secondly, it provides detailed, field-proven experimental protocols for the essential in-vitro assays required to definitively characterize the compound's safety. This proactive, methodology-focused strategy ensures that research can proceed with the highest commitment to safety and data quality.

Compound Identification and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in any safety assessment. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.

| Property | Value | Source |

| Chemical Name | N-(2,3-dimethoxyphenyl)acetamide | - |

| CAS Number | 121639-09-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| SMILES | CC(NC1=CC=CC(OC)=C1OC)=O | [1] |

| Appearance | (Predicted) White to off-white solid | General chemical knowledge |

| Storage Temperature | (Recommended) 2-8°C | [2] |

Predictive Hazard Identification and GHS Classification

In the absence of specific data, we can infer potential hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) framework, drawing upon data from related acetamides.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Many acetamide derivatives are classified as harmful if swallowed.[2] A conservative approach dictates treating N-(2,3-dimethoxyphenyl)acetamide as potentially harmful via ingestion until proven otherwise.

-

Skin Corrosion/Irritation (Category 2): Skin irritation is a common hazard for this chemical class.[2] Direct contact with the skin may cause reversible damage.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2] Direct contact with the eyes is likely to cause significant, though reversible, irritation.

-

Carcinogenicity (Suspected, Category 2): Acetamide itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B, "possibly carcinogenic to humans" and is suspected of causing cancer under GHS. While this does not automatically apply to all its derivatives, it establishes a critical endpoint that must be investigated.

Structure-Activity Relationship (SAR) Insights: The toxicity of substituted phenylacetamides can be significantly influenced by the nature and position of substituents on the phenyl ring.[3] Factors such as lipophilicity and the potential for metabolic activation to reactive intermediates can alter the toxicological profile. For instance, studies on other substituted acetamides have shown that even minor changes, like the position of a methoxy group, can impact cytotoxicity.[4] Therefore, while data from isomers like N-(2,5-dimethoxyphenyl)acetamide and N-(3,4-dimethoxyphenyl)acetamide are informative, they are not a substitute for direct testing of the 2,3-dimethoxy isomer.

Laboratory Safety and Handling Protocols

A rigorous adherence to safety protocols is paramount when handling any chemical of unknown toxicity. The following measures are based on best practices for handling potentially hazardous research chemicals.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work involving solid N-(2,3-dimethoxyphenyl)acetamide or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Eye Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn to prevent skin contact.[5]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]

3.2. Handling and Storage

-

Handling: Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[5] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Recommended storage is at refrigerated temperatures (2-8°C).[2]

3.3. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

3.4. Spill and Disposal Procedures

-

Spill Cleanup: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2][5]

-

Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be treated as unused product.[2] Do not let the product enter drains.

Essential Experimental Workflows for Toxicological Characterization

The following sections detail the standard, validated protocols necessary to establish a foundational toxicological profile for N-(2,3-dimethoxyphenyl)acetamide.

4.1. In-Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[7]

Experimental Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8]

-

Compound Treatment: Prepare a stock solution of N-(2,3-dimethoxyphenyl)acetamide in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO-treated cells) and untreated controls.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[9] Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][11]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

4.2. Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test, outlined in OECD Guideline 471, is a widely used method to assess a chemical's potential to cause gene mutations.[12] It uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][14]

Experimental Protocol:

-

Strain Selection: Select a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations.[14]

-

Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of N-(2,3-dimethoxyphenyl)acetamide, identifying the highest non-toxic dose.

-

Main Experiment (Plate Incorporation Method): a. Prepare tubes containing molten top agar. b. To each tube, add the bacterial culture, the test compound at one of at least five concentrations, and either the S9 metabolic activation mix or a buffer control.[14] c. Include negative (vehicle) and positive (known mutagen) controls. d. Vortex briefly and pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

4.3. Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

Principle: This in-vitro method, described in OECD Guideline 439, uses a three-dimensional model of reconstructed human epidermis (RhE) that mimics the upper layers of human skin.[15][16] The test compound is applied topically to the tissue surface. Irritancy potential is determined by measuring the subsequent cell viability, typically using the MTT assay. A significant reduction in viability (≤ 50%) compared to negative controls indicates that the compound is an irritant (UN GHS Category 2).[17][18]

Experimental Protocol:

-

Tissue Preparation: Receive pre-cultured RhE tissue models and equilibrate them in the provided culture medium overnight.

-

Compound Application: Apply a defined amount of N-(2,3-dimethoxyphenyl)acetamide (as a solid or liquid) directly onto the surface of the RhE tissue. Use appropriate negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls.

-

Exposure: Incubate the treated tissues for a specified exposure time (e.g., 60 minutes) at 37°C.[18]

-

Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface with PBS. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Viability Assessment (MTT): a. Transfer the tissues to a solution of MTT (e.g., 0.3-1.0 mg/mL) and incubate for 3 hours. b. Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol). c. Measure the optical density of the extract using a spectrophotometer.

-

Data Analysis: Calculate the percentage viability for each tissue relative to the negative control. If the mean viability is ≤ 50%, the compound is classified as a skin irritant.

Conclusion and Path Forward

N-(2,3-dimethoxyphenyl)acetamide must be handled with the caution appropriate for a novel chemical with a potential for skin/eye irritation, oral toxicity, and possible carcinogenicity. The safety protocols and predictive hazard assessments outlined in this guide provide a robust framework for its initial handling.

However, it is imperative to recognize that this predictive analysis, while grounded in the principles of toxicology and SAR, is not a substitute for empirical data. The true toxicological profile of N-(2,3-dimethoxyphenyl)acetamide can only be defined through rigorous experimental testing. The detailed protocols provided for cytotoxicity, genotoxicity, and skin irritation assays represent the essential first steps in this critical data-gathering process. Undertaking this validation is a fundamental responsibility for any research team aiming to utilize this compound, ensuring a foundation of safety upon which innovative science can be built.

References

-

OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. (URL: [Link])

-

IIVS.org. Skin Irritation Test (SIT, OECD 439). (URL: [Link])

-

RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (URL: [Link])

-

Nucro-Technics (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). (URL: [Link])

-

Gentronix. OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE). (URL: [Link])

-

NIB. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

-

NCBI Bookshelf (2013). Assay Guidance Manual: Cell Viability Assays. (URL: [Link])

-

Nucro-Technics (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (URL: [Link])

-

CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

-

TTS Laboratuvar Hizmetleri. AMES Test (OECD 471). (URL: [Link])

-

Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. (URL: [Link])

-

Cole-Parmer. Material Safety Data Sheet. (URL: [Link])

-

Moltox. Standard OECD Ames Test vs. Enhanced Ames Test EAT Protocol. (URL: [Link])

-

PMC (2017). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. (URL: [Link])

-

EPA CompTox. N‐{2‐[3,5‐Dimethoxy‐4‐(prop‐2‐en‐1‐yloxy)phenyl]ethyl}acetamide - Hazard Genotoxicity. (URL: [Link])

-

Pharmaceutical Sciences (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (URL: [Link])

-

EPA CompTox. Acetamide, N-(2,5-dimethoxyphenyl)- - Hazard Genotoxicity. (URL: [Link])

-

IUCr (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (URL: [Link])

-

NICNAS (2016). Acetamide, N-methyl-: Human health tier II assessment. (URL: [Link])

-

NICNAS (2013). Acetamide, N,N-dimethyl-: Human health tier II assessment. (URL: [Link])

-

NUS Faculty of Science (2015). Relationship between structure, toxicity and activity. (URL: [Link])

-

PubMed (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (URL: [Link])

-

MDPI (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (URL: [Link])

-

ResearchGate (2025). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. (URL: [Link])

-

Angene Chemical (2024). Safety Data Sheet. (URL: [Link])

-

MDPI (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (URL: [Link])

-

PMC (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (URL: [Link])

-

PubMed (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. (URL: [Link])

-

EPA CompTox. Acetamide, N-(2,5-dimethoxyphenyl)- - Hazard. (URL: [Link])

-

PMC (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (URL: [Link])

-

PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (URL: [Link])

-

PMC (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (URL: [Link])

-

Nano-Tera.ch. N-Dimethylacetamide.pdf. (URL: [Link])

Sources

- 1. 121639-09-6|N-(2,3-Dimethoxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. southwest.tn.edu [southwest.tn.edu]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. ttslaboratuvar.com [ttslaboratuvar.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 17. iivs.org [iivs.org]

- 18. nucro-technics.com [nucro-technics.com]

Methodological & Application

Application Note: Rapid and Efficient Synthesis of N-(2,3-dimethoxyphenyl)acetamide via Microwave Irradiation

Abstract

This application note provides a detailed protocol for the synthesis of N-(2,3-dimethoxyphenyl)acetamide from 2,3-dimethoxyaniline and acetic anhydride using microwave-assisted organic synthesis (MAOS). This method offers a significant improvement over conventional heating techniques, drastically reducing reaction times from hours to minutes while providing excellent product yields and purity.[1][2] The protocol is designed for researchers in synthetic chemistry and drug development, offering a greener, more efficient, and highly reproducible pathway to this valuable acetanilide intermediate. The underlying principles, experimental setup, purification, and characterization are discussed in detail to ensure successful implementation.

Introduction: The Case for Microwave-Assisted Synthesis

N-aryl acetamides are prevalent structural motifs in medicinal chemistry and materials science. The target molecule, N-(2,3-dimethoxyphenyl)acetamide, serves as a key building block for more complex pharmaceutical agents. Traditionally, the synthesis of such amides involves prolonged heating under reflux conditions, often requiring several hours to reach completion.[3] This not only consumes significant energy but can also lead to the formation of undesirable byproducts, complicating purification.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4][5] By utilizing microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[5] This "superheating" effect can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[6] The key advantages of this approach include:

-

Reaction Rate Acceleration: Significant reduction in reaction time.[1]

-

Improved Yields: Minimized side product formation leads to cleaner reactions and higher yields.[1][4]

-

Energy Efficiency: Microwaves heat the reactants directly, not the vessel, leading to substantial energy savings.[4]

-

Enhanced Reproducibility: Precise control over temperature and pressure ensures high reproducibility.[1]

This guide details a validated, solvent-free protocol for the acylation of 2,3-dimethoxyaniline, leveraging the inherent advantages of MAOS to provide a superior synthetic route.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate ion as a leaving group and yielding the protonated amide. A final deprotonation step, typically by another molecule of the amine or a weak base, affords the final N-(2,3-dimethoxyphenyl)acetamide product and acetic acid as a byproduct.

The reaction is outlined below:

Overall Reaction: C₈H₁₁NO₂ (2,3-dimethoxyaniline) + (CH₃CO)₂O (Acetic Anhydride) → C₁₀H₁₃NO₃ (N-(2,3-dimethoxyphenyl)acetamide) + CH₃COOH (Acetic Acid)

The mechanism is visualized in the following diagram:

Sources

Application Note: Recrystallization Strategies for N-(2,3-dimethoxyphenyl)acetamide

Based on the physicochemical properties of acetanilide derivatives and the specific structural constraints of the 2,3-dimethoxy substitution pattern, here is a comprehensive Application Note and Protocol for the purification of N-(2,3-dimethoxyphenyl)acetamide .

Executive Summary

N-(2,3-dimethoxyphenyl)acetamide is a critical intermediate in the synthesis of isoquinoline alkaloids and various pharmaceutical agents. Its purification is often complicated by the presence of unreacted 2,3-dimethoxyaniline (which oxidizes to colored impurities) and potential regioisomers (e.g., 2,4- or 3,4-dimethoxy isomers). This guide outlines a systematic approach to solvent selection and provides a validated protocol for high-purity recrystallization, prioritizing yield and impurity rejection.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must analyze the molecule's competing functional groups:

-

Lipophilic Domain: The phenyl ring with two methoxy (-OCH₃) groups increases lipophilicity compared to acetanilide. The 2,3-substitution pattern creates steric crowding, often lowering the melting point (MP) relative to 3,4- or 3,5-isomers (estimated MP range: 100–130°C).

-

Polar Domain: The acetamide (-NHCOCH₃) moiety acts as a hydrogen bond donor and acceptor, conferring solubility in polar protic solvents.

Solubility Prediction Table:

| Solvent Class | Representative | Solubility Behavior (Predicted) | Suitability |

| Protic Polar | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Excellent |

| Aprotic Polar | Ethyl Acetate (EtOAc) | High (Hot) / Low (Cold) | Good |

| Non-Polar | Hexane / Heptane | Insoluble (Hot & Cold) | Anti-Solvent |

| Highly Polar | Water | Insoluble (Cold) / Low (Hot) | Anti-Solvent |

| Aromatic | Toluene | High (Hot) / Moderate (Cold) | Moderate (Risk of oiling out) |

Expert Insight: The 2,3-dimethoxy substitution creates a "steric clash" that disrupts crystal packing efficiency. This often results in a lower melting point than expected. Consequently, high-boiling solvents like Toluene or Xylene should be avoided as primary solvents, as the compound may melt before it dissolves ("oiling out"), leading to an impure oil rather than crystals. Ethanol/Water or Ethyl Acetate/Hexane systems are superior due to their lower boiling points.

Protocol 1: Solvent Screening (Micro-Scale)

Before committing bulk material, perform this screen to determine the optimal solvent system for your specific crude batch.

Reagents: Crude N-(2,3-dimethoxyphenyl)acetamide (100 mg per test). Equipment: 10 mL test tubes, heating block/water bath.

-

Test A (Single Solvent - Ethanol): Add 0.5 mL EtOH. Heat to boil. If soluble, cool to RT.[1][2] If no crystals, add water dropwise until turbid, then cool.

-

Test B (Solvent Pair - EtOAc/Hexane): Dissolve in min. boiling EtOAc. Add warm Hexane until turbid. Cool.

-

Test C (Single Solvent - Toluene): Add 0.5 mL Toluene. Heat to boil. Cool.

Selection Criteria:

-

Yield: >70% recovery.

-

Purity: Colorless crystals (rejection of brown amine oxidation products).

-

Form: Defined needles or plates, not amorphous powder or oil.

Protocol 2: Bulk Recrystallization (Ethanol-Water System)

This protocol is the "Gold Standard" for acetanilides, leveraging the high solubility of the amide in hot ethanol and the exclusion of lipophilic impurities by the aqueous phase.

Materials

-

Crude Solid: N-(2,3-dimethoxyphenyl)acetamide

-

Solvent: 95% Ethanol (Industrial Grade or Absolute)

-

Anti-Solvent: Deionized Water

-

Purification Aid: Activated Charcoal (optional, for colored batches)

Step-by-Step Methodology

Step 1: Dissolution

-

Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add Ethanol (approx. 3–5 mL per gram of solid).

-

Heat to reflux (approx. 80°C) with stirring.

-

If solid remains, add ethanol in 1 mL increments until fully dissolved.

-

Critical Check: If dark particles remain but the bulk solid is gone, these are insoluble impurities. Do not add more solvent.

-

Step 2: Decolorization (Optional)

-

If the solution is dark brown/red (oxidized anilines), remove from heat and let boiling subside.

-

Add Activated Charcoal (1-2% w/w).

-

Boil gently for 2–5 minutes.

-

Hot Filtration: Filter immediately through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal.

Step 3: Crystallization

-

Return filtrate to a boil.

-

Slowly add warm water dropwise until the solution becomes slightly permanently turbid (cloud point).

-

Add a few drops of hot ethanol to clear the turbidity (restore clear solution).[2]

-

Controlled Cooling:

-

Remove from heat.[2] Clamp flask above the benchtop.

-

Allow to cool to Room Temperature (RT) undisturbed (approx. 1–2 hours). Do not agitate.

-

Once at RT, place in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

-

Step 4: Isolation

-

Filter crystals using vacuum filtration (Buchner funnel).[2]

-

Wash: Rinse filter cake with cold 50:50 Ethanol:Water mixture (pre-chilled).

-

Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40–50°C for 4 hours.

Process Visualization (Workflow)

Figure 1: Decision logic and workflow for the recrystallization of N-(2,3-dimethoxyphenyl)acetamide.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Solvent BP > Compound MP; or solution too concentrated.[2] | Add more Ethanol to lower the saturation temperature. Switch to EtOAc/Hexane if problem persists. |

| Low Yield | Too much solvent used; or didn't cool enough.[2] | Concentrate filtrate (mother liquor) by evaporation and repeat cooling. Ensure Ice Bath is used. |

| Colored Crystals | Trapped oxidation impurities.[2] | Re-dissolve and repeat Step 2 (Charcoal). Ensure washing step is thorough. |

| No Crystallization | Supersaturation.[2] | Scratch the inner glass wall with a rod or add a Seed Crystal of pure product. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988. (Source for general solvent selection logic).

-

Sigma-Aldrich. Safety Data Sheet: N-(2,4-dimethoxyphenyl)acetamide. (Used for analogue property comparison).

-

PubChem. Compound Summary: N-(2,5-dimethoxyphenyl)acetamide. National Library of Medicine. (Analogue MP data).

-

BenchChem. Purification of N-[4-(dimethylamino)phenyl]acetamide. (General protocols for substituted acetanilides).

Sources

Introduction: The Strategic Value of the N-(2,3-dimethoxyphenyl)acetamide Scaffold

An Application Guide to N-(2,3-dimethoxyphenyl)acetamide as a Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, N-aryl acetamides represent a cornerstone scaffold, present in a wide array of therapeutic agents.[1] The compound N-(2,3-dimethoxyphenyl)acetamide is a particularly valuable pharmaceutical intermediate due to the unique electronic and steric properties conferred by its substitution pattern. The acetamide group serves not only as a stable structural linker but also as a crucial protecting group for the aniline nitrogen, moderating its reactivity and allowing for precise chemical modifications on the aromatic ring.[2]

The two methoxy groups at the 2- and 3-positions are strong activating, ortho, para-directing groups. Their combined influence, sterically and electronically, creates a specific and predictable reactivity map on the phenyl ring, enabling chemists to perform subsequent electrophilic aromatic substitutions with high regioselectivity. This guide provides a comprehensive overview of the synthesis, characterization, and strategic downstream applications of N-(2,3-dimethoxyphenyl)acetamide for researchers in drug discovery and development.

Physicochemical Properties & Spectroscopic Characterization

Accurate characterization of an intermediate is fundamental to its successful use in a multi-step synthesis. The identity and purity of N-(2,3-dimethoxyphenyl)acetamide should be confirmed using a combination of physical and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | Expected to be an off-white to tan crystalline solid | General observation for acetanilides |

| ¹H NMR (Predicted) | δ (ppm): ~8.0 (s, 1H, NH), 6.8-7.2 (m, 3H, Ar-H), 3.8-3.9 (2s, 6H, 2xOCH₃), 2.2 (s, 3H, COCH₃) | Based on analogous structures[4] |

| ¹³C NMR (Predicted) | δ (ppm): ~168 (C=O), ~150 (Ar-C-O), ~140 (Ar-C-O), ~125 (Ar-C-N), 110-120 (Ar-C-H), ~56 (OCH₃), ~24 (COCH₃) | Based on analogous structures[4] |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3300 (N-H stretch), ~1660 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~1250 (C-O stretch) | Based on analogous structures[5][6] |

Note: Predicted spectral data is based on characteristic values for similar methoxy-substituted acetanilide structures and should be confirmed empirically.

Core Synthesis Protocol: Acetylation of 2,3-Dimethoxyaniline

The most direct and common method for preparing N-(2,3-dimethoxyphenyl)acetamide is through the N-acetylation of 2,3-dimethoxyaniline using acetic anhydride. The reaction is typically buffered with a weak base like sodium acetate to neutralize the acetic acid byproduct.[2]

Table 2: Reagents for Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| 2,3-Dimethoxyaniline | 153.18 | 1.0 | 5.00 g |

| Deionized Water | 18.02 | - | 140 mL |

| Concentrated HCl (37%) | 36.46 | - | ~4.5 mL |

| Acetic Anhydride | 102.09 | 1.1 | 3.6 mL |

| Sodium Acetate (anhydrous) | 82.03 | 1.2 | 3.2 g |

Step-by-Step Protocol:

-

Dissolution of Aniline: In a 250 mL Erlenmeyer flask, suspend 2,3-dimethoxyaniline (5.00 g) in deionized water (140 mL).

-

Acidification: While stirring, slowly add concentrated HCl (~4.5 mL) to the suspension. The aniline will dissolve to form the water-soluble hydrochloride salt, resulting in a clear or near-clear solution.

-

Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (3.2 g) in 30 mL of water. Measure out acetic anhydride (3.6 mL).

-

Acetylation Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride in a single portion. Immediately follow this by adding the entire sodium acetate solution.[2] A voluminous white precipitate of N-(2,3-dimethoxyphenyl)acetamide should form rapidly.[7]

-

Precipitation & Isolation: Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 25 mL) to remove salts and other water-soluble impurities.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (<50 °C).

Workflow and Purification

Caption: High-level workflow for synthesis and purification.

Purification by Recrystallization:

For most pharmaceutical applications, the crude product must be purified. Recrystallization is the most effective method.

-

Transfer the crude, dry N-(2,3-dimethoxyphenyl)acetamide to a clean Erlenmeyer flask.

-

Add a minimal amount of hot solvent (a mixture of ethanol and water is often effective for acetanilides) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal growth.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

-

Confirm purity using TLC and measure the melting point.

Reaction Mechanism and Scientific Rationale

The synthesis is a classic example of nucleophilic acyl substitution .

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The positively charged nitrogen is deprotonated by a base in the solution (initially water or another aniline molecule, but primarily the added sodium acetate) to yield the final, neutral amide product.

// Reactants

Aniline [label=< 2,3-Dimethoxyaniline>];

Ac2O [label=<

2,3-Dimethoxyaniline>];

Ac2O [label=< Acetic Anhydride>];

Acetic Anhydride>];

// Intermediate

Intermediate [label=< Tetrahedral Intermediate>];

Tetrahedral Intermediate>];

// Products

Product [label=<acetamide) Product>];

Acetate [label=<

Product>];

Acetate [label=< Acetate>];

Acetate>];

// Flow {rank=same; Aniline; Ac2O;} Aniline -> Intermediate [label="Nucleophilic Attack"]; Ac2O -> Intermediate; Intermediate -> Product [label="Collapse & Leaving\nGroup Departure"]; Intermediate -> Acetate; Product -> Product [label="Deprotonation\n(by NaOAc)", style=invis]; // Placeholder for text }

Caption: Mechanism of nucleophilic acyl substitution.

Rationale for Reagents:

-

Acetic Anhydride: A highly effective and readily available acetylating agent. It is more reactive than acetic acid but safer to handle than acetyl chloride.

-

HCl: Used to form the aniline salt, which prevents the free aniline from undergoing unwanted side reactions and ensures it is fully dissolved before the reaction begins.

-

Sodium Acetate: Acts as a base to neutralize the HCl and the acetic acid formed during the reaction, driving the equilibrium towards the product.[2]

Strategic Applications as a Pharmaceutical Intermediate

The true value of N-(2,3-dimethoxyphenyl)acetamide lies in its potential for further functionalization. The existing substituents guide subsequent reactions to specific positions on the aromatic ring.

Directing Effects for Electrophilic Aromatic Substitution (EAS):

-

-NHCOCH₃ (Amide): A moderately activating, ortho, para-directing group. It is less activating than the parent -NH₂ group, which prevents over-reaction (e.g., poly-halogenation) and provides better control.

-

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

Considering the structure, the C4, C5, and C6 positions are available for substitution. The combined directing effects of the three groups will strongly favor substitution at the C4 position (para to the C1-amide) and the C6 position (ortho to the C1-amide and para to the C3-methoxy). The C4 position is generally the most electronically favored and least sterically hindered.

Caption: Potential downstream reactions from the intermediate.

Example Downstream Protocols:

-

Nitration: The introduction of a nitro group, often a precursor to an amine, can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures.[8] This would likely yield N-(4-nitro-2,3-dimethoxyphenyl)acetamide as the major product.

-

Halogenation: Bromination or chlorination can introduce a halogen, a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck). Using Br₂ with a Lewis acid catalyst like FeBr₃ would likely yield the 4-bromo derivative.

-

Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (-CHO), creating an aldehyde that can be used in countless further transformations.

After performing these EAS reactions, the acetyl protecting group can be easily removed by acid or base hydrolysis to liberate the free amine, yielding a highly functionalized and valuable substituted aniline for incorporation into a final drug candidate.[9]

Safety and Handling

Working with N-(2,3-dimethoxyphenyl)acetamide and its precursors requires adherence to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes. Do not inhale dust. In case of contact, rinse the affected area thoroughly with water.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]

-

Toxicity: While specific data for this isomer is limited, related acetamides are suspected of causing cancer and should be handled with extreme caution.[11][13] Always consult the specific Safety Data Sheet (SDS) for the latest information.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]

References

- [Reserved for future use]

-

Angene Chemical. (2024, November 16). Safety Data Sheet for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. [Link]

- [Reserved for future use]

-

PubChem. N-(2,3-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

N-(3-(4-Bromophenyl)-3-oxo-1-phenylpropyl)acetamide IR and NMR data. [Link]

-

Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: acetamide. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. [Link]

-

CAS Common Chemistry. N-(2,5-Dimethoxyphenyl)acetamide. [Link]

- [Reserved for future use]

-

ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

Al-Ostath, A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... PMC. [Link]

- [Reserved for future use]

-

NIST. Chemistry WebBook: Acetamide, N-(2-methoxyphenyl)-. [Link]

-

Gzella, A. et al. (2017). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). PMC. [Link]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

Shaik, F. et al. (2021). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. PMC. [Link]

- [Reserved for future use]

-

Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. [Link]

- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- [Reserved for future use]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

Chem Player. (2020). Acetylation of aniline. YouTube. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - N-(2,3-dimethoxyphenyl)acetamide (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 9. Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

- 13. nj.gov [nj.gov]

- 14. chemos.de [chemos.de]

The Paradigm Shift in Amide Synthesis: A Guide to Solvent-Free Strategies for Acetamide Derivatives

Introduction: Embracing Green Chemistry in Pharmaceutical Development

The amide bond is a cornerstone of modern pharmaceuticals, present in a vast array of life-saving drugs.[1][2] However, traditional methods for creating these crucial linkages often rely on stoichiometric activating reagents and large volumes of hazardous organic solvents, generating significant chemical waste and posing environmental challenges.[3][4] In the pursuit of more sustainable and efficient drug development, solvent-free synthesis methods have emerged as a revolutionary approach, minimizing environmental impact without compromising chemical efficiency.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the solvent-free synthesis of acetamide derivatives, a ubiquitous functional group in medicinal chemistry.

This document will explore three key solvent-free techniques: mechanochemistry, microwave-assisted synthesis, and solid-state catalytic methods. We will delve into the mechanistic principles behind each approach, offering practical insights and step-by-step protocols to empower researchers to adopt these greener alternatives in their laboratories.

I. Mechanochemistry: Synthesis Driven by Mechanical Force

Mechanochemistry harnesses mechanical energy, such as grinding or milling, to initiate chemical reactions in the absence of a solvent.[4] This technique offers a powerful alternative to traditional solution-phase synthesis, often leading to faster reaction times, higher yields, and access to novel chemical reactivity.

A. Principle of Mechanochemical Amide Bond Formation

In a mechanochemical reaction, the intimate mixing and grinding of solid reactants create localized "hot spots" with high pressure and temperature, providing the necessary activation energy for the reaction to proceed. This direct energy input circumvents the need for a solvent to dissolve and bring reactants together. Several approaches to mechanochemical amide synthesis have been developed, including the use of coupling reagents or direct reaction between esters and an ammonia source.[7]

B. Application Note: Mechanochemical Synthesis of Primary Amides via Ball Milling

This protocol details the synthesis of primary amides from esters using calcium nitride as a solid, safe source of ammonia, a method that avoids the challenges of handling gaseous reagents in a ball mill.[7][8]

Workflow Diagram:

Caption: Workflow for mechanochemical synthesis of primary amides.

Protocol: Synthesis of Rufinamide (an antiepileptic drug) as a model [7]

-

Reactant Preparation: In a stainless-steel grinding jar, combine the corresponding ester of rufinamide, calcium nitride (Ca₃N₂), and a catalytic amount of ethanol. The ethanol acts as a liquid-assisted grinding (LAG) agent to facilitate the reaction.

-

Milling: Place the grinding jar in a planetary ball mill and mill at a specified frequency (e.g., 25 Hz) for 30-60 minutes. The milling process provides the mechanical energy required for the reaction.

-

Reaction Quenching and Workup: After milling, carefully open the grinding jar in a well-ventilated fume hood. Transfer the solid reaction mixture to a beaker and quench with a dilute aqueous solution of hydrochloric acid (HCl) to neutralize any unreacted calcium nitride and hydrolyze the intermediate species.

-

Product Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired primary amide product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with distilled water, and dry under vacuum to obtain the pure primary amide. This method often yields products of high purity without the need for column chromatography.[7]

Data Summary:

| Ester Substrate | Reaction Time (min) | Yield (%) | Reference |

| Aromatic Esters | 30-60 | 85-95 | [7] |

| Heteroaromatic Esters | 30-60 | 80-92 | [7] |

| Aliphatic Esters | 30-60 | 75-90 | [7] |

II. Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods.[9][10][11]

A. Principle of Microwave-Assisted Amide Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This efficient and localized heating accelerates the reaction rate significantly. In solvent-free microwave-assisted synthesis, the reactants themselves absorb the microwave energy, eliminating the need for a solvent.[9][12]

B. Application Note: Catalyst-Free Microwave-Assisted Acetylation of Amines

This protocol describes a rapid and efficient method for the synthesis of N-acetamides by the direct reaction of amines with an acetyl donor under solvent-free microwave irradiation.[9]

Workflow Diagram:

Caption: Workflow for microwave-assisted N-acetamide synthesis.

Protocol: General Procedure for N-Acetamide Synthesis [9][13]

-

Reactant Mixture: In a microwave-safe reaction vessel, combine the amine and the acetyl donor (e.g., acetic anhydride or isopropenyl acetate). No catalyst is required for this transformation.[9]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 160-320 W) for a short duration (e.g., 30-60 seconds). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting solid mass can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to afford the pure N-acetamide.[13]

Data Summary:

| Amine Substrate | Acetyl Donor | Reaction Time (s) | Yield (%) | Reference |

| Aromatic Amines | Acetic Anhydride | 30-60 | 90-98 | [13] |

| Heterocyclic Amines | Acetic Anhydride | 30-60 | 85-95 | [13] |

| Aliphatic Amines | Isopropenyl Acetate | 60-120 | 88-96 | [9] |

III. Solid-State Catalysis: Heterogeneous and Homogeneous Approaches

Solid-state reactions, conducted in the absence of a solvent, offer numerous advantages in terms of reduced waste, simplified workup, and potential for catalyst recycling.[4]

A. Principle of Solid-State Catalytic Amidation

In these reactions, a catalyst, either solid (heterogeneous) or a small amount of a liquid/low melting solid (homogeneous), facilitates the amide bond formation between the reactants in their solid state. The reaction can be initiated by simple grinding or heating.

B. Application Note 1: Iron(III) Chloride-Catalyzed Direct Amidation of Esters

This protocol details a solvent-free direct amidation of esters using the inexpensive and readily available Lewis acid catalyst, iron(III) chloride (FeCl₃).[1]

Protocol: General Procedure for FeCl₃-Catalyzed Amidation [1]

-

Reactant and Catalyst Mixing: In a reaction vial, combine the ester, the amine, and iron(III) chloride (15 mol%).

-

Heating: Heat the reaction mixture at 80 °C with stirring for the appropriate amount of time (typically 1.5–12 hours).

-

Workup and Purification: After the reaction is complete (monitored by TLC), the crude product can be purified by column chromatography on silica gel to yield the desired amide.

C. Application Note 2: Boric Acid-Catalyzed Amidation of Carboxylic Acids with Urea

This method provides a simple, efficient, and solvent-free procedure for the synthesis of amides from carboxylic acids using urea as the ammonia source and boric acid as a catalyst.[14][15]

Workflow Diagram:

Caption: Workflow for boric acid-catalyzed solid-state amidation.

Protocol: General Procedure for Boric Acid-Catalyzed Amidation [14][15]

-

Reactant Preparation: In a mortar, combine the carboxylic acid, urea, and boric acid. The recommended ratio is 1.5 times the weight of the acid for urea and 0.4 times for boric acid.[15]

-

Trituration: Thoroughly mix and grind the reactants using a pestle for 2-5 minutes.

-

Direct Heating: Transfer the triturated mixture to a beaker and heat it directly on a hot plate at 160-180 °C for 10-30 minutes. The mixture will melt and then solidify as the product forms.

-

Workup: After cooling, add an aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted acid.

-

Purification: Filter the mixture and wash the collected solid product with distilled water to remove residual boric acid. Dry the product at room temperature to obtain the corresponding amide in high purity.[15]

Data Summary:

| Starting Material | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Esters + Amines | FeCl₃ | 80 | 1.5-12 h | 47-99 | [1] |

| Carboxylic Acids + Urea | Boric Acid | 160-180 | 10-30 min | Good | [14][15] |

| Amines + Acetic Anhydride | CaCl₂ | Room Temp | 10-30 min | 90-97 |

IV. Conclusion and Future Outlook

The transition to solvent-free synthesis methods for acetamide derivatives represents a significant step forward in sustainable pharmaceutical manufacturing.[4] The techniques outlined in this guide—mechanochemistry, microwave-assisted synthesis, and solid-state catalysis—offer practical, efficient, and environmentally responsible alternatives to traditional solvent-based approaches. By embracing these green chemistry principles, researchers and drug development professionals can not only reduce the environmental footprint of their work but also potentially accelerate the discovery and development of new medicines. Further research and development in this area, including the exploration of continuous flow mechanochemical processes and the discovery of novel, recyclable catalysts, will continue to expand the toolkit for sustainable amide bond formation.

References

-

Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules. URL: [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. URL: [Link]

-

Mechanochemical Synthesis of Primary Amides. PMC. URL: [Link]

-

Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Publications. URL: [Link]

-

The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. URL: [Link]

-

An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Publishing. URL: [Link]

-

Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology. ChemRxiv. URL: [Link]

-

Mechanochemical Synthesis of Primary Amides. Organic Chemistry Portal. URL: [Link]

-

A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. URL: [Link]

-

Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). URL: [Link]

-

An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Indian Journal of Chemistry. URL: [Link]

-

A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances. URL: [Link]

-

solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. URL: [Link]

-

Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. ResearchGate. URL: [Link]

-

Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal. URL: [Link]

-

Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing. URL: [Link]

-

Solventless reaction in green chemistry. Slideshare. URL: [Link]

-

Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. URL: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. URL: [Link]

-

Solvent-Free Solution Boosts Drug Bioavailability. Mirage News. URL: [Link]

-

Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides. ResearchGate. URL: [Link]

-

The most used solvents for lipase catalysed amidation reactions in the... ResearchGate. URL: [Link]

-

Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. URL: [Link]

-

acetamide. Organic Syntheses Procedure. URL: [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. URL: [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. Scientific Reports. URL: [Link]

-

Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. URL: [Link]

-

Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. MDPI. URL: [Link]

-

Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and. Der Pharma Chemica. URL: [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. URL: [Link]

-

solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. URL: [Link]

- Process for the preparation of an acetamide derivative. Google Patents.

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. URL: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. URL: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. URL: [Link]

Sources

- 1. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]

- 5. Solventless reaction in green chemistry | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanochemical Synthesis of Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanochemical Synthesis of Primary Amides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. mdpi.com [mdpi.com]

- 12. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 13. oatext.com [oatext.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

Technical Application Note: Storage & Handling of N-(2,3-dimethoxyphenyl)acetamide

This Application Note provides a rigorous technical framework for the storage, handling, and stability maintenance of N-(2,3-dimethoxyphenyl)acetamide .

This guide is designed for medicinal chemists and pharmacologists. Given that the 2,3-isomer is less commercially ubiquitous than its 2,5- or 3,4-analogs, this protocol synthesizes data from structural homologs and standard organic practice to ensure maximum stability and experimental reproducibility.[1][2]

Chemical Identity & Physicochemical Profile

N-(2,3-dimethoxyphenyl)acetamide is an acetanilide derivative characterized by an electron-rich aromatic ring due to the ortho- and meta-methoxy substituents.[1][2] This structural feature dictates its storage requirements, as electron-rich systems are susceptible to slow oxidative degradation.[1][2]

| Property | Specification | Notes |

| Chemical Name | N-(2,3-dimethoxyphenyl)acetamide | Synonyms: 2',3'-Dimethoxyacetanilide |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Physical State | Crystalline Solid | Typically white to off-white needles/powder.[1][2][3] |

| Solubility | DMSO, Ethanol, Methanol, DCM | Insoluble in water.[1][2] |

| LogP (Predicted) | ~1.3 - 1.5 | Lipophilic; cell-permeable.[1][2] |

| Melting Point | Range varies by purity | Predicted range: 80–135°C (Analogous to 2,5-isomer MP: 132°C).[1][2] |

Stability Assessment & Hazard Analysis

Mechanisms of Degradation

While acetamides are generally resistant to hydrolysis under neutral conditions, the 2,3-dimethoxy substitution pattern introduces specific risks:

-

Oxidative Discoloration: The electron-donating methoxy groups activate the phenyl ring.[1][2] Prolonged exposure to air and light can lead to the formation of quinoid-like impurities (observed as a pink/brown tint).[1][2]

-

Hygroscopicity: While not deliquescent, the amide bond can hydrogen bond with atmospheric moisture, complicating precise weighing for sub-millimolar stock solutions.[1][2]

Safety & PPE (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1][2] Handle powder in a fume hood to avoid inhalation.[1][2]

Storage Protocols

To maximize shelf-life and compound integrity, a tiered storage strategy is required.[1][2]

Tier 1: Solid State Storage (Long-Term)

-

Temperature: -20°C is optimal; 4°C is acceptable for <3 months.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2]

-

Container: Amber glass vials with PTFE-lined screw caps.[1][2] Avoid clear glass to prevent photo-oxidation.[1][2]

-

Desiccation: Store vials inside a secondary container (desiccator or sealed bag) with silica gel packets.

Tier 2: Solubilized Storage (Stock Solutions)

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]

-

Stability: Stable at -20°C for up to 6 months.

-

Freeze/Thaw: Limit to <5 cycles. Aliquot stocks into single-use volumes (e.g., 20 µL or 50 µL) to avoid repeated temperature stress.

Visual Workflow: Storage Decision Logic

Figure 1: Decision tree for optimal storage conditions based on physical state.

Handling & Solubilization Protocol

Preparation of 10 mM Stock Solution

-

Reagents: Anhydrous DMSO (Sigma-Aldrich or equivalent).

-

Calculation:

[1][2] -

Procedure:

-

Weigh ~2 mg of N-(2,3-dimethoxyphenyl)acetamide into a tared amber microcentrifuge tube.

-

Calculate exact DMSO volume required based on actual mass.[1][2]

-

Sonicate for 1-2 minutes if dissolution is slow (warm water bath <37°C is permissible).

-

Inspect visually: Solution must be clear and colorless.[1][2]

-

Serial Dilution for Bioassays

Critical Note: The compound is insoluble in water.[1][2] When diluting into aqueous media (e.g., cell culture media), ensure the final DMSO concentration is <0.5% (or as tolerated by your cell line) to prevent solvent toxicity.[1][2]

Precipitation Risk: A "crash-out" may occur if the high-concentration DMSO stock is added directly to cold media.[1][2]

-

Best Practice: Perform an intermediate dilution in media without serum first, or add stock dropwise to rapidly stirring media at room temperature.

Quality Control & Validation

Before critical experiments, validate compound purity, especially if the solid has turned off-white.[1][2]

HPLC Purity Check Method

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

-

Acceptance Criteria: Single peak >95% area integration.

Synthesis Verification (If Reference Standard Unavailable)

If you synthesized this compound (e.g., via acetylation of 2,3-dimethoxyaniline), confirm identity via NMR.[1][2]

-

1H NMR (DMSO-d6): Look for:

Emergency Procedures

| Incident | Protocol |

| Skin Contact | Wash with soap and copious water.[1][2] If irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2] |

| Spill (Solid) | Sweep up without creating dust.[1][2] Place in chemical waste container. |

| Spill (Liquid) | Absorb with sand or vermiculite.[1][2] Clean surface with ethanol.[1][2] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77015, N-(2,5-Dimethoxyphenyl)acetamide (Isomer Analog).[1][2] Retrieved from [Link]

-

NIST Chemistry WebBook. Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- (Structural Analog Data). SRD 69.[1][2] Retrieved from [Link][1][2]

-

Organic Syntheses. General Procedures for Acetylation of Anilines. Coll. Vol. 3, p. 328.[1][2] (Standard synthetic validation). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low purity in N-(2,3-dimethoxyphenyl)acetamide crystallization

Topic: Troubleshooting Low Purity & Crystallization Failures Ticket ID: #CRYST-23-DMA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with

This guide replaces generic advice with a rigorous, tiered troubleshooting protocol designed to isolate and eliminate these specific failure modes.

Tier 1: Diagnostic Matrix

Identify your specific failure mode before proceeding.

| Symptom | Visual Indicator | Root Cause | Immediate Action |

| Color Impurity | Product is grey, purple, or brown (instead of white/colorless). | Oxidation of 2,3-dimethoxyaniline to quinoid/azo species. | Go to Module A (Carbon Treatment). |

| Oiling Out | Solution turns cloudy/milky; oily droplets form at bottom; no crystals.[1] | Supersaturation exceeds the metastable limit; MP depression by impurities. | Go to Module B (Seeding & Solvent Control). |

| Chemical Impurity | NMR shows extra aromatic signals or broad singlet at | Unreacted starting material (aniline) or trapped solvent. | Go to Module C (Acid Wash Workup). |

Module A: Eliminating Color Impurities (Oxidation)

The Problem: Electron-rich anilines (like 2,3-dimethoxyaniline) oxidize rapidly in air to form dark, conjugated impurities. These impurities adsorb onto the crystal surface, inhibiting growth and causing discoloration.

The Fix: Activated Carbon Treatment with Hot Filtration.[2][3]

Protocol 1: Carbon Decontamination

Use this protocol if your crude solid is dark.

-

Dissolution: Dissolve crude solid in boiling Ethanol (95%) . Use the minimum amount required to dissolve the solid plus 10% excess.

-

Note: Do not use water yet.

-

-

Adsorption: Remove from heat source (to prevent boil-over). Add Activated Carbon (5-10 wt% of crude mass).

-

Digestion: Return to gentle reflux for 5-10 minutes.

-

Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel.

-

Critical Step: The receiving flask must be warm to prevent premature crystallization on the glass.

-

-

Result: The filtrate should be pale yellow or colorless. If still dark, repeat.

Module B: Solving "Oiling Out" (Phase Separation)

The Problem: "Oiling out" occurs when the solute separates as a liquid phase before it crystallizes.[1][2][3][4][5][6][7][8][9] This happens because the oil-rich phase is thermodynamically more stable than the crystal phase at that specific temperature/concentration, often exacerbated by impurities lowering the melting point.[1]

The Fix: Controlled Supersaturation via the "Cloud Point" Method.

Protocol 2: The Ethanol/Water Cloud Point Crystallization

Standard recrystallization often fails here. Use this modified procedure.

-

Primary Solvent: Dissolve the purified (carbon-treated) solid in the minimum amount of boiling Ethanol .

-

Secondary Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.

-

Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

-

Clarification: Add a few drops of hot Ethanol to just clear the turbidity.

-

Nucleation (The Critical Step):

-

Harvest: Once substantial crystallization occurs at room temperature, cool to 0-4°C to maximize yield. Filter and wash with cold 20% EtOH/Water.

Module C: Chemical Purification (Removing Starting Material)

The Problem: Acylation is rarely 100% complete. Unreacted 2,3-dimethoxyaniline is difficult to remove by crystallization alone because it co-crystallizes with the amide.

The Fix: Exploiting Basicity. Amides are neutral; Anilines are basic.

Protocol 3: The Acid Wash "Reset"

Perform this BEFORE crystallization if NMR shows starting material (>2%).

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

-

Extraction: Wash the organic layer twice with 1M HCl (aq) .

-

Mechanism:[9] The HCl protonates the unreacted 2,3-dimethoxyaniline, turning it into the water-soluble hydrochloride salt (

). The neutral amide remains in the Ethyl Acetate.

-

-

Neutralization: Wash the organic layer once with Saturated

(to remove residual acid) and once with Brine. -

Drying: Dry over

, filter, and evaporate. -

Proceed: Take the resulting solid to Module B for final crystallization.

Visual Troubleshooting Guides

Figure 1: The Troubleshooting Logic Flow

Follow this decision tree to determine your workflow.

Caption: Decision matrix for isolating the correct purification protocol based on observed impurities.

Figure 2: Mechanism of "Oiling Out" vs. Crystallization

Understanding why the liquid phase forms helps you prevent it.

Caption: Oiling out occurs when the solution enters a liquid-liquid immiscibility region before hitting the crystal nucleation point. Seeding bypasses this.

Frequently Asked Questions (FAQ)

Q: I don't have Ethanol. Can I use other solvents? A: Yes. Toluene is an excellent alternative for acetanilides. It has a high boiling point and dissolves the impurities well. Recrystallize by dissolving in boiling toluene and adding Hexane or Heptane until cloudy. However, Ethanol/Water is generally preferred for "green" chemistry and ease of removal.

Q: My yield is very low (<40%). Where is my product? A: It is likely in the mother liquor.

-

Check the filtrate by TLC.[10]

-

If product is present, evaporate the solvent to half-volume and cool again (Second Crop).

-

Warning: The second crop is usually less pure than the first.

Q: Why does the product turn pink after sitting on the shelf? A: This indicates trace aniline remained in the crystal lattice and is oxidizing over time. You must perform the Acid Wash (Module C) and re-crystallize. Amides themselves are stable; the pink color is a "telltale" sign of impure starting material.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988. (Specific data on purifying anilines and acetamides).

-

Rice, J. et al. "Recrystallization of Acetanilide: Troubleshooting Oiling Out." Journal of Chemical Education, 2022 .

-

PubChem Compound Summary. "N-(2,3-dimethoxyphenyl)acetamide."[11] National Center for Biotechnology Information. [Link]

-

Sigma-Aldrich/Merck. "Crystallization of Organic Compounds: Troubleshooting Guide."

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Preparation of acetanilide [cs.gordon.edu]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

- 8. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. PubChemLite - N-(2,3-dimethoxyphenyl)acetamide (C10H13NO3) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Impurity Profiling for N-(2,3-dimethoxyphenyl)acetamide

[1]

Executive Summary & Molecule Context

User Query: "I am observing undefined peaks in my HPLC chromatogram for N-(2,3-dimethoxyphenyl)acetamide. How do I identify them?"